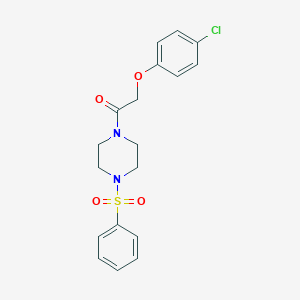
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as MP-10, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been widely used in scientific research due to its potential therapeutic effects.
Mécanisme D'action
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine acts by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It also binds to the 5-HT1A receptor, which modulates the release of serotonin and other neurotransmitters. These actions result in an increase in serotonin levels in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that regulate mood and behavior. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and mood regulation. These effects are believed to be responsible for the therapeutic potential of N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine in the treatment of depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its high selectivity for serotonin reuptake inhibition and 5-HT1A receptor partial agonism, which makes it a useful tool for studying the role of these targets in various physiological and behavioral processes. However, one limitation is its potential for abuse and dependence, which requires careful handling and monitoring in laboratory settings.
Orientations Futures
There are several future directions for N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine research, including:
1. Further investigation of its potential therapeutic effects in the treatment of depression, anxiety, and addiction, including clinical trials in humans.
2. Identification of its molecular targets and mechanisms of action, including its interactions with other neurotransmitter systems.
3. Development of new analogs and derivatives with improved pharmacological properties and reduced potential for abuse and dependence.
4. Exploration of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
5. Investigation of its effects on neuroplasticity and cognitive function, including its potential use as a cognitive enhancer.
Conclusion:
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine is a psychoactive drug that has been widely used in scientific research due to its potential therapeutic effects. Its mechanism of action involves inhibition of serotonin reuptake and partial agonism of the 5-HT1A receptor, resulting in an increase in serotonin levels in the brain. N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine has been found to have antidepressant, anxiolytic, and anti-addictive effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its potential for abuse and dependence requires careful handling and monitoring in laboratory settings. Future research directions include further investigation of its therapeutic effects, identification of its molecular targets and mechanisms of action, development of new analogs and derivatives, and exploration of its effects on neuroplasticity and cognitive function.
Méthodes De Synthèse
The synthesis of N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 2-(2-pyridinyl)ethanamine with indole-3-carboxaldehyde in the presence of a reducing agent. This method was first reported by Nichols et al. in 2002 and has since been modified by various researchers to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine has been extensively studied for its potential therapeutic effects, particularly in the treatment of depression, anxiety, and addiction. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, which are both targets for antidepressant drugs. N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine has also been found to reduce the rewarding effects of cocaine and alcohol, suggesting its potential use in addiction treatment.
Propriétés
Nom du produit |
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C17H19N3/c1-20(11-9-15-6-4-5-10-18-15)13-14-12-19-17-8-3-2-7-16(14)17/h2-8,10,12,19H,9,11,13H2,1H3 |
Clé InChI |
AJVOISXRLJWVLH-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CNC3=CC=CC=C32 |
SMILES canonique |
CN(CCC1=CC=CC=N1)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247647.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247649.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247651.png)
![1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247653.png)